molecular formula C11H11NO3 B12871246 1-(4-Ethoxybenzo[d]oxazol-2-yl)ethanone

1-(4-Ethoxybenzo[d]oxazol-2-yl)ethanone

Cat. No.: B12871246
M. Wt: 205.21 g/mol
InChI Key: ZMALWTMEFJXEBX-UHFFFAOYSA-N
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Description

1-(4-Ethoxybenzo[d]oxazol-2-yl)ethanone is a chemical compound with the molecular formula C11H11NO3. It belongs to the class of oxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethoxybenzo[d]oxazol-2-yl)ethanone typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-bromo-1-(4-ethoxyphenyl)ethanone with suitable reagents to form the oxazole ring . The reaction conditions often include the use of solvents like acetic acid and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like hydrolysis, esterification, cyclization, and bromination .

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethoxybenzo[d]oxazol-2-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different functional groups, while reduction can produce alcohols or other reduced forms .

Scientific Research Applications

1-(4-Ethoxybenzo[d]oxazol-2-yl)ethanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-Ethoxybenzo[d]oxazol-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

1-(4-ethoxy-1,3-benzoxazol-2-yl)ethanone

InChI

InChI=1S/C11H11NO3/c1-3-14-8-5-4-6-9-10(8)12-11(15-9)7(2)13/h4-6H,3H2,1-2H3

InChI Key

ZMALWTMEFJXEBX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C1N=C(O2)C(=O)C

Origin of Product

United States

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